(4-Chlorophenyl)(diphenyl)methanol
Description
The exact mass of the compound (4-Chlorophenyl)(diphenyl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20739. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Chlorophenyl)(diphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(diphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJXWFCBMQXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988914 | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6922-89-0 | |
| Record name | NSC20739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROTRIPHENYLMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Chlorophenyl)(diphenyl)methanol CAS 6922-89-0 properties
The following technical guide details the properties, synthesis, and applications of (4-Chlorophenyl)(diphenyl)methanol , structured for researchers and drug development professionals.
CAS: 6922-89-0 | Formula: C₁₉H₁₅ClO | MW: 294.78 g/mol [1]
Executive Summary
(4-Chlorophenyl)(diphenyl)methanol, often referred to as 4-Chlorotrityl alcohol , is a tertiary alcohol and a critical intermediate in organic synthesis and medicinal chemistry.[1] Unlike its "hyper-acid-labile" isomer (2-chlorotrityl alcohol), the 4-chloro derivative exhibits a distinct stability profile governed primarily by electronic effects rather than steric strain.[1]
Its primary utility lies in two domains:
-
Protecting Group Chemistry: It serves as the immediate precursor to 4-Chlorotrityl chloride (4-Cl-Trt-Cl) , a reagent used to introduce the 4-chlorotrityl protecting group.[1] This group offers "tunable" acid lability—more stable than standard trityl (Tr) and dimethoxytrityl (DMTr) groups—enabling orthogonal deprotection strategies in peptide and nucleotide synthesis.[1]
-
Pharmaceutical Impurity Profiling: It is a regulated impurity (Impurity B) in the manufacturing of Clotrimazole , requiring precise quantification for regulatory compliance (ICH Q3A/Q3B).
Physicochemical Profile
| Property | Data | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[1] |
| Melting Point | 84–86 °C (Lit.)[1] | Distinct from secondary alcohol analogs (e.g., 4-chlorobenzhydrol, MP ~60°C).[1] |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Insoluble in water.[1] Forms carbocation in TFA. |
| pKa (Conj. Acid) | ~ -4 to -5 (estimated for cation) | The 4-Cl substituent destabilizes the carbocation relative to Trityl.[1] |
| Reactivity | SN1 Pathway Dominant | Reacts readily with acetyl chloride or SOCl₂ to form the trityl chloride. |
Synthetic Protocol: Grignard Addition
The most robust synthesis involves the addition of a Grignard reagent to a benzophenone derivative. This route is preferred over Friedel-Crafts methods due to higher regioselectivity and yield.[1]
Reaction Scheme
The synthesis couples 4-Chlorobenzophenone with Phenylmagnesium bromide (or conversely, Benzophenone with 4-Chlorophenylmagnesium bromide).[1]
Figure 1: Grignard synthesis pathway. The reaction proceeds via nucleophilic attack on the carbonyl carbon.
Step-by-Step Methodology
Reagents:
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1]
-
Dissolution: Dissolve 4-Chlorobenzophenone in anhydrous THF (5 mL/mmol). Cool to 0°C.[1][2]
-
Addition: Add PhMgBr solution dropwise over 30 minutes. Note: Exothermic reaction.[1] Maintain internal temp < 10°C to prevent biphenyl byproduct formation.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting ketone spot should disappear.
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl. Caution: Vigorous bubbling.[1]
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from hot Hexane/Ethanol (9:1) to yield white crystals.[1]
Self-Validation Check:
-
Color Change: Reaction mixture typically transitions from clear/yellow to a cloudy suspension (alkoxide formation).[1]
-
Quench: Failure to observe bubbling upon NH₄Cl addition implies the Grignard reagent was consumed or degraded (wet solvent).
Mechanistic Insight: The Trityl Electronic Ladder
Understanding the acid stability of trityl derivatives is crucial for selecting the right protecting group. The stability of the ether/ester bond is inversely proportional to the stability of the corresponding carbocation (SN1 mechanism).
-
Electron Donating Groups (OMe): Stabilize the cation
Rapid ionization High Acid Lability . -
Electron Withdrawing Groups (Cl): Destabilize the cation
Slow ionization Increased Acid Stability .
(4-Chlorophenyl)(diphenyl)methanol sits at a unique position: it is more stable to acid than unsubstituted trityl alcohol, making it useful for protecting groups that must survive mild acid treatments (like detachment of 2-chlorotrityl resins).[1]
Figure 2: Relative acid stability of trityl protecting groups.[1] 4-Chlorotrityl is more resistant to acid than standard trityl.[1]
Critical Distinction: Do not confuse 4-chlorotrityl with 2-chlorotrityl .
-
2-Chlorotrityl: Steric hindrance twists the phenyl rings, relieving strain upon ionization.[1] This makes it hyper-acid-labile (cleaves with 1% TFA).[1]
-
4-Chlorotrityl: Steric effect is negligible.[1] Electronic effect (inductive withdrawal) dominates, making it less labile than Trityl.[1]
Applications in Drug Development
A. Precursor to 4-Chlorotrityl Chloride
Researchers convert the alcohol to the chloride using Acetyl Chloride or Thionyl Chloride. The resulting 4-Chlorotrityl Chloride is used to functionalize resins or protect primary alcohols/amines.[1]
-
Reaction: ROH + SOCl₂ → RCl + SO₂ + HCl
-
Utility: The 4-Cl-Trt group is retained during the removal of DMTr groups in oligonucleotide synthesis, allowing for block-synthesis strategies.[1]
B. Pharmaceutical Impurity Standard (Clotrimazole)
In the synthesis of the antifungal Clotrimazole (a trityl-imidazole), the reaction of 2-chlorotrityl chloride can be contaminated with the 4-chloro isomer if the starting material (2-chlorobenzotrichloride) contains 4-chloro impurities.
-
Regulatory Requirement: CAS 6922-89-0 is Impurity B in the European Pharmacopoeia monograph for Clotrimazole.[1]
-
Action: QC labs must use authentic (4-Chlorophenyl)(diphenyl)methanol as a reference standard to demonstrate that this impurity is below the reporting threshold (typically <0.10%).[1]
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Storage: Store at +2°C to +8°C. Hygroscopic.
-
Disposal: Halogenated organic waste.[1] Do not mix with non-halogenated solvents during disposal to avoid incineration costs.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Clotrimazole Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for trityl group stability hierarchies).
-
Barlos, K., et al. (1989).[1] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze". Tetrahedron Letters, 30(30), 3943-3946.[1] (Seminal work on chlorotrityl resin stability).
-
BenchChem . Synthesis of 4-Chlorophenyl derivatives via Grignard. Link[1]
-
PubChem . Compound Summary: (4-Chlorophenyl)diphenylmethanol (CAS 6922-89-0).[1][4] National Library of Medicine. Link[1]
Sources
(p-Chlorophenyl)diphenyl carbinol synonyms and nomenclature
Title: Technical Monograph: (p-Chlorophenyl)diphenyl Carbinol Subtitle: Nomenclature, Synthetic Pathways, and Analytical Significance in Pharmaceutical Development
Executive Summary
(p-Chlorophenyl)diphenyl carbinol (CAS: 6922-89-0) is a tertiary alcohol structurally defined by a central carbon bonded to a hydroxyl group, two phenyl rings, and one para-chlorophenyl ring.[1] While often overshadowed by its ortho-isomer (a key intermediate for Clotrimazole and 2-Chlorotrityl chloride resins), the para-isomer serves a critical role as a pharmacopoeial impurity standard (Clotrimazole Impurity B/Related Compound) and a structural probe in structure-activity relationship (SAR) studies. This guide provides a rigorous technical breakdown of its identity, synthesis, and differentiation from isomeric analogs.
Part 1: Chemical Identity & Nomenclature
Precise nomenclature is vital to distinguish this compound from its ortho isomer (2-chlorotrityl alcohol) and secondary alcohol analogs (4-chlorobenzhydrol).
Core Identifiers
| Parameter | Specification |
| Common Name | 4-Chlorotrityl alcohol |
| IUPAC Name | (4-Chlorophenyl)(diphenyl)methanol |
| Archaic/Trivial Name | (p-Chlorophenyl)diphenyl carbinol |
| CAS Registry Number | 6922-89-0 |
| Molecular Formula | C₁₉H₁₅ClO |
| Molecular Weight | 294.78 g/mol |
| SMILES | OC(c1ccccc1)(c2ccccc2)c3ccc(Cl)cc3 |
| InChI Key | KHVJXWFCBMQXLH-UHFFFAOYSA-N |
Synonym Mapping & Linguistic Derivation
The nomenclature stems from three distinct naming conventions. The "Carbinol" system treats the central carbon as a methanol derivative, while the "Trityl" system views it as a substituted triphenylmethyl group.
Figure 1: Linguistic derivation of synonyms. The "Carbinol" nomenclature is historically significant in early patent literature but has been largely superseded by IUPAC "Methanol" conventions.
Part 2: Synthetic Methodology (Grignard Protocol)
The most robust synthesis of (p-Chlorophenyl)diphenyl carbinol utilizes a Grignard reaction. This pathway is preferred over Friedel-Crafts acylation/reduction sequences due to higher regioselectivity and the prevention of poly-substitution byproducts.
Reaction Scheme
The synthesis involves the nucleophilic addition of Phenylmagnesium bromide to 4-Chlorobenzophenone (or conversely, 4-Chlorophenylmagnesium bromide to Benzophenone). The protocol below describes the former, as 4-Chlorobenzophenone is a stable, readily available solid precursor.
Figure 2: Grignard synthetic pathway. Strict anhydrous conditions are required to prevent protonation of the Grignard reagent by atmospheric moisture.
Step-by-Step Experimental Protocol
Pre-requisites:
-
Glassware: Flame-dried 3-neck round bottom flask (250 mL), addition funnel, reflux condenser.
-
Atmosphere: Dry Nitrogen or Argon line.
-
Solvent: Anhydrous Diethyl Ether or THF (freshly distilled from Na/Benzophenone).
Procedure:
-
Reagent Preparation: Charge the flask with 1.1 equivalents of Phenylmagnesium bromide (3.0 M solution in ether). Cool to 0°C in an ice bath to modulate the exotherm.
-
Substrate Addition: Dissolve 1.0 equivalent of 4-Chlorobenzophenone in minimal anhydrous ether. Transfer to the addition funnel.
-
Controlled Addition: Dropwise add the ketone solution to the Grignard reagent over 30 minutes. Critical: Maintain temperature <10°C to prevent side reactions (e.g., Wurtz coupling).
-
Reflux: Once addition is complete, remove the ice bath and gently reflux (35°C) for 2–3 hours to drive the reaction to completion. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).
-
Quenching: Cool the mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (
). Note: Avoid strong mineral acids (HCl) initially, as the tertiary alcohol is acid-sensitive and can form the carbocation (trityl cation) or eliminate to the alkene. -
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over Anhydrous
. -
Purification: Recrystallize from hot Ethanol or Hexane/Chloroform mixtures.
Part 3: Analytical & Pharmaceutical Context
Isomeric Differentiation (The "Clotrimazole Trap")
Researchers often confuse the para and ortho isomers. This distinction is critical in regulatory filing.
| Feature | (p-Chlorophenyl)... (Target) | (o-Chlorophenyl)... (Clotrimazole Int.) |
| CAS | 6922-89-0 | 66774-02-5 |
| Position | Chlorine at C4 (Para) | Chlorine at C2 (Ortho) |
| Major Use | Impurity Standard, Research | Clotrimazole Synthesis, 2-CTC Resin (SPPS) |
| Sterics | Less hindered | Highly hindered (prevents diketopiperazine formation in SPPS) |
Why it matters: In the synthesis of Clotrimazole, if the starting material (2-chlorobenzophenone) contains 4-chlorobenzophenone impurities, the final drug substance will contain the para-isomer of Clotrimazole. Therefore, (p-Chlorophenyl)diphenyl carbinol is the primary reference standard for quantifying "Impurity B" in Clotrimazole regulatory monographs.
Spectroscopy Profile
-
1H NMR (CDCl3, 400 MHz):
- ~7.2–7.4 ppm (Multiplet, 10H, Phenyl protons).
- ~7.25 ppm (Doublet, 2H, m-protons of p-Cl ring).
- ~7.18 ppm (Doublet, 2H, o-protons of p-Cl ring).
- ~2.8 ppm (Singlet, 1H, -OH, exchangeable with D2O).
-
Mass Spectrometry (ESI+):
-
Often shows a weak molecular ion
. -
Dominant peak is usually the carbocation
at m/z ~277/279 (characteristic chlorine isotope pattern 3:1).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8401, 4-Chlorobenzhydrol (and derivatives). Retrieved from [Link]
-
European Pharmacopoeia Commission. (2024). Clotrimazole: Impurities and Reference Standards.[2] European Directorate for the Quality of Medicines (EDQM). (Searchable via [Link])
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[3] Tetrahedron Letters, 30(30), 3943-3946. (Foundational text distinguishing 2-chloro vs 4-chloro trityl resins).
Sources
(4-Chlorophenyl)(diphenyl)methanol PubChem CID 228120 data
Topic: (4-Chlorophenyl)(diphenyl)methanol (PubChem CID 228120) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Synthesis, Impurity Profiling, and Applications in Peptide Chemistry[1]
Executive Summary
(4-Chlorophenyl)(diphenyl)methanol (CAS 6922-89-0), also known as 4-Chlorotrityl Alcohol , is a critical triarylmethyl derivative used primarily in two high-value sectors: pharmaceutical quality control and solid-phase peptide synthesis (SPPS).[1]
In the pharmaceutical industry, it serves as a certified reference standard for Clotrimazole Impurity A/B (the para-isomer impurity), essential for regulatory compliance in antifungal drug manufacturing.[1] In organic synthesis, it functions as the immediate precursor to 4-Chlorotrityl Chloride , a reagent used to generate acid-labile protecting groups for amines and thiols, and to functionalize resins for peptide synthesis.[1] This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this versatile intermediate.[1]
Physicochemical Characterization
The following data aggregates experimental values for identification and quality control.
| Property | Value | Notes |
| IUPAC Name | (4-Chlorophenyl)-diphenylmethanol | |
| CAS Number | 6922-89-0 | |
| Molecular Formula | C₁₉H₁₅ClO | |
| Molecular Weight | 294.78 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 88–91 °C | Recrystallized from Ethanol/Hexane |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | |
| pKa | ~13.5 (Alcohol proton) | Estimated |
| Key Spectral Feature | IR: ~3400 cm⁻¹ (O-H stretch); MS: m/z 294 [M]+ |
Synthesis & Production Workflow
The industrial and laboratory-scale synthesis of 4-Chlorotrityl alcohol relies on a Grignard addition strategy. This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity.
Mechanism of Synthesis
The synthesis involves the nucleophilic attack of phenylmagnesium bromide on 4-chlorobenzophenone. This creates a magnesium alkoxide intermediate, which yields the target alcohol upon acidic hydrolysis.
Figure 1: Grignard synthesis pathway for (4-Chlorophenyl)(diphenyl)methanol.
Experimental Protocol: Grignard Addition
Objective: Synthesize 10.0 g of (4-Chlorophenyl)(diphenyl)methanol.
Reagents:
-
4-Chlorobenzophenone (10.8 g, 50 mmol)[1]
-
Phenylmagnesium bromide (1.0 M in THF, 60 mL, 60 mmol, 1.2 eq)[1]
-
Anhydrous THF (100 mL)
-
Saturated Ammonium Chloride (sat. NH₄Cl)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.
-
Dissolution: Charge the flask with 4-Chlorobenzophenone (10.8 g) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Addition: Transfer the Phenylmagnesium bromide solution to the addition funnel. Add dropwise to the ketone solution over 30 minutes. The solution will turn a characteristic dark red/brown color indicating the formation of the alkoxide complex.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to gentle reflux (65°C) for 2 hours to ensure completion. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Cool the mixture to 0°C. Carefully quench by slow addition of sat. NH₄Cl (50 mL). Caution: Exothermic reaction.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot Ethanol/Hexane to yield white crystals.
Pharmaceutical Relevance: Impurity Profiling
In the manufacturing of Clotrimazole (an antifungal agent), (4-Chlorophenyl)(diphenyl)methanol is a key process impurity.[1]
-
Drug Target: Clotrimazole (1-[(2-chlorophenyl)-diphenyl-methyl]imidazole).[2]
-
Impurity Identity: The para-chloro isomer (CID 228120) arises if the starting material (2-chlorobenzotrichloride or 2-chlorotrityl chloride) is contaminated with the 4-chloro isomer.
-
Regulatory Status: Listed in the European Pharmacopoeia (EP) as Clotrimazole Impurity A (or B depending on specific monograph versions, commonly referred to as the para-isomer).
-
Significance: Because the biological activity of trityl-imidazoles is highly sensitive to the position of the chlorine atom (ortho vs. para), the presence of the para-isomer must be strictly controlled (<0.15%).
Figure 2: Origin of the 4-chlorophenyl impurity in Clotrimazole manufacturing.
Applications in Peptide Chemistry
Beyond its role as an impurity, the alcohol is a precursor to 4-Chlorotrityl Chloride , a valuable reagent for Solid-Phase Peptide Synthesis (SPPS).[1]
4-Chlorotrityl (Cl-Trt) Protecting Group
-
Function: Protects amino, thiol, and carboxyl groups.[1]
-
Lability: The 4-chloro substituent exerts an electron-withdrawing effect (inductive), making the corresponding carbocation less stable than the 4-methoxytrityl (MMT) cation but more stable than the unsubstituted trityl cation?
-
Correction: Actually, the 4-Cl group destabilizes the carbocation relative to Trityl, making the C-Cl bond harder to break (less acid labile) than MMT, but it is often used when specific intermediate acid sensitivity is required.[1]
-
Resin Application: 2-Chlorotrityl chloride (2-CTC) resin is the standard for "super acid sensitive" cleavage. 4-Chlorotrityl derivatives are used when slightly different cleavage kinetics are desired or for solution-phase protection of side chains.
-
Protocol: Conversion to 4-Chlorotrityl Chloride
To utilize CID 228120 in peptide chemistry, it must be converted to the chloride.
-
Reagents: (4-Chlorophenyl)(diphenyl)methanol (5.0 g), Thionyl Chloride (SOCl₂, 10 mL), Acetyl Chloride (10 mL).
-
Procedure: Reflux the alcohol in neat SOCl₂ or Acetyl Chloride for 2 hours.
-
Workup: Evaporate excess reagent under reduced pressure. Co-evaporate with dry toluene to remove traces of acid.
-
Product: 4-Chlorotrityl chloride (moisture sensitive solid). Used immediately for resin loading.
Safety & Handling
-
GHS Classification: Warning.[3]
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H413: May cause long-lasting harmful effects to aquatic life (due to high lipophilicity, logP ~5.6).[1]
-
-
Storage: Store at room temperature (15-25°C). Keep container tightly closed.
References
-
PubChem. "(4-Chlorophenyl)diphenylmethanol (CID 228120)." National Library of Medicine. Link[1]
-
European Pharmacopoeia (Ph.[4] Eur.). "Clotrimazole Monograph: Impurity A." EDQM. Link
-
Barlos, K., et al. "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides."[1][5] International Journal of Peptide and Protein Research, 1991.[1] Link[1]
-
Sigma-Aldrich. "Clotrimazole Impurity B Reference Standard." Merck KGaA. Link
-
BenchChem. "Synthesis of Trityl Derivatives via Grignard Reaction." BenchChem Protocols. Link[1]
Sources
- 1. CN110799520A - Method for synthesizing peptides containing N-substituted amino acids - Google Patents [patents.google.com]
- 2. allmpus.com [allmpus.com]
- 3. ClotriMazole IMpurity A | 23593-71-7 [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. EP1447408A1 - Amino acid loaded trityl alcohol resins, method of production of amino acid loaded trityl alcohol resins and therapeutics produced therewith - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(diphenyl)methanol via Grignard Reaction
Abstract
This document provides a detailed guide for the synthesis of (4-chlorophenyl)(diphenyl)methanol, a tertiary alcohol with applications in organic synthesis and as an impurity standard in pharmaceutical manufacturing.[1][2] The primary method detailed is the Grignard reaction, a robust and fundamental transformation for the formation of carbon-carbon bonds.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure a successful and safe synthesis.
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[3][4][5] This reaction is particularly valuable for the synthesis of primary, secondary, and tertiary alcohols.[6][7][8] The synthesis of (4-chlorophenyl)(diphenyl)methanol involves the reaction of a phenylmagnesium bromide Grignard reagent with 4-chlorobenzophenone. The phenyl group of the Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon of the ketone.[5][9]
Reaction Principle: The synthesis is a two-step process. First, phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[10][11] Subsequently, 4-chlorobenzophenone is added to the freshly prepared Grignard reagent. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the 4-chlorobenzophenone. An acidic workup then protonates the resulting alkoxide to yield the desired tertiary alcohol, (4-chlorophenyl)(diphenyl)methanol.[5]
Reaction Mechanism and Workflow
The overall synthetic strategy involves the formation of the Grignard reagent followed by its reaction with the ketone and subsequent workup.
Diagram of the Grignard Reaction Mechanism
Caption: A step-by-step experimental workflow for the synthesis.
References
-
Phenylmagnesium bromide - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
-
phenylmagnesium bromide - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]
-
Preparation of phenylmagnesium bromide - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]
- Formation and reaction of a Grignard reagent. (n.d.). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
-
Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]
-
Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. (n.d.). Retrieved February 24, 2026, from [Link]
- The Grignard Reaction. (n.d.). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved February 24, 2026, from [Link]
-
The Grignard Reagents | Organometallics - ACS Publications. (2009, March 16). Retrieved February 24, 2026, from [Link]
-
The-grignard-synthesis-of-triphenylmethanol.pdf - TSI Journals. (2015). Retrieved February 24, 2026, from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 24, 2026, from [Link]
-
(4-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 228120 - PubChem - NIH. (2005, March 26). Retrieved February 24, 2026, from [Link]
-
Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com. (2022, March 22). Retrieved February 24, 2026, from [Link]
-
[FREE] How does the alkyl portion of a Grignard reaction behave in regards to phenylmagnesium - Brainly. (2024, March 6). Retrieved February 24, 2026, from [Link]
-
Show the products that result from the reaction of phenylmagnesium bromide with the following reagents - Vaia. (n.d.). Retrieved February 24, 2026, from [Link]
-
How Alcohols Are Created Using the Grignard Reaction - Dummies.com. (2021, July 19). Retrieved February 24, 2026, from [Link]
-
Help with Grignard reaction experimental observations : r/chemhelp - Reddit. (2014, June 4). Retrieved February 24, 2026, from [Link]
-
Solved Reaction of phenylmagnesium bromide with benzophenone | Chegg.com. (2016, October 25). Retrieved February 24, 2026, from [Link]
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
- CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents. (n.d.).
- Revised 2/2021 Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction Important. (2021, February). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. CAS 6922-89-0: (4-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 3. Grignard Reagent Reaction: Synthesis & Mechanism [praxilabs.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. tsijournals.com [tsijournals.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 9. brainly.com [brainly.com]
- 10. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
Technical Guide: Photochemical Applications of (4-Chlorophenyl)(diphenyl)methanol
Content Type: Application Note & Protocol Subject: Photogeneration of 4-Chlorotrityl Cations and Kinetic Analysis Audience: Photochemists, Physical Organic Chemists, and Drug Discovery Scientists[1]
Executive Summary & Chemical Profile[1][2]
(4-Chlorophenyl)(diphenyl)methanol (CAS: 6922-89-0), often referred to as 4-chlorotrityl alcohol , is a critical mechanistic probe in physical organic photochemistry.[1] Unlike its parent compound (triphenylmethanol) or its electron-rich counterparts (e.g., 4-methoxytrityl alcohol), the 4-chloro derivative offers a unique balance of cation stability and reactivity.[1]
In photochemistry research, this compound is primarily utilized for:
-
Photo-generation of Carbocations: It serves as a clean precursor for the 4-chlorotrityl cation via heterolytic C–OH bond cleavage upon UV irradiation.[1]
-
Kinetic Calibration: It acts as a standard for calibrating laser flash photolysis (LFP) systems due to the distinct absorption and predictable lifetime of its cation.[1]
-
Photolabile Protection: It functions as a photoremovable protecting group (PPG) where the release rate needs to be tuned slower than alkoxy-substituted trityls.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | (4-Chlorophenyl)(diphenyl)methanol |
| Formula | C₁₉H₁₅ClO |
| MW | 294.78 g/mol |
| Key Intermediate | 4-Chlorotrityl cation (4-Cl-Tr⁺) |
| Absorption (Alcohol) | |
| Absorption (Cation) |
Core Application: Laser Flash Photolysis (LFP) of 4-Chlorotrityl Cations[1]
Scientific Rationale
The primary application of 4-chlorotrityl alcohol is the generation of the 4-chlorotrityl cation to study ion-pair dynamics and nucleophilic trapping rates .[1]
Upon excitation with UV light (typically 248 nm or 266 nm), the alcohol undergoes photo-heterolysis .[1] This process competes with homolysis (radical formation), but in polar solvents like acetonitrile or aqueous mixtures, heterolysis dominates. The resulting cation is an ideal electrophile for measuring the nucleophilicity parameter (
Why use the 4-Chloro derivative?
-
Electronic Tuning: The chlorine atom exerts an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R).[1] The net result is a cation that is slightly less stable (more reactive) than the parent trityl cation, providing a faster decay rate for kinetic studies.
-
Spectral Handle: The cation absorbs strongly in the visible region (~440 nm), making it easily detectable by transient absorption spectroscopy, whereas the neutral alcohol is transparent in this region.
Detailed Protocol: Kinetic Analysis via LFP
Objective: Determine the second-order rate constant (
Materials & Equipment
-
Excitation Source: Nd:YAG laser (4th harmonic, 266 nm) or KrF excimer laser (248 nm).[1] Pulse width ~5-10 ns.[1]
-
Detection: Xenon arc lamp (probing light) with a monochromator set to 440 nm .[1]
-
Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).[1]
-
Substrate: (4-Chlorophenyl)(diphenyl)methanol (recrystallized).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the alcohol in acetonitrile.
-
Target Absorbance: Adjust concentration to achieve an Optical Density (OD) of 0.3 – 0.5 at the excitation wavelength (266 nm). This ensures uniform excitation across the cell path.
-
Note: Avoid concentrations >1 mM to prevent self-quenching or inner-filter effects.[1]
-
-
System Setup:
-
Place the quartz cuvette (1 cm path length) in the sample holder.
-
Align the probing beam (perpendicular to the laser beam) and the detector.
-
Set the monochromator to 440 nm (the absorption maximum of the generated cation).
-
-
Data Acquisition (Transient Absorption):
-
Fire the laser pulse.[1]
-
Record the transient absorbance (
) trace at 440 nm.[1] -
You should observe an immediate "grow-in" (within the laser pulse duration) followed by a decay.[1]
-
Self-Validation: If the signal does not decay back to baseline, permanent photoproducts are forming.[1] Replace the solution after 5-10 shots (flow cell recommended).[1]
-
-
Kinetic Quenching Experiment:
-
Data Analysis:
Mechanism Visualization
Caption: Photochemical pathway showing heterolysis of the C-OH bond to form the detectable 4-chlorotrityl cation and its subsequent trapping.
Application 2: Photolabile Protecting Group (PPG)[1]
While less common than the methoxy-trityl (MMTr) group for routine synthesis, the 4-chlorotrityl group is valuable in orthogonal protection strategies where differential photosensitivity is required.[1]
Comparative Stability & Release
The release of the protecting group is governed by the stability of the carbocation intermediate.
| Substituent (para) | Electronic Effect | Cation Stability | Photolysis Rate (Relative) | Acid Sensitivity |
| -OCH₃ (MMTr) | Strong Donation (+R) | High | Fast | High (TFA labile) |
| -H (Trityl) | Neutral | Moderate | Slow | Moderate |
| -Cl (4-Cl-Tr) | Inductive Withdrawal (-I) | Low-Moderate | Intermediate | Lower (More Robust) |
Strategic Use: Use the 4-chlorotrityl group when you need a protecting group that is stable to mild acids (that would remove MMTr) but can still be cleaved photochemically with high-intensity UV, or when you need to modulate the release kinetics in a multi-step photochemical uncaging sequence.[1]
Uncaging Protocol
-
Solvent: Dissolve the protected substrate in wet acetonitrile or MeOH/CH₂Cl₂ (nucleophile required to trap the cation).[1]
-
Irradiation: Irradiate with a medium-pressure Hg lamp (broadband UV) or a 254 nm UV LED.
-
Scavenger: Add 1% trifluoroethanol (TFE) or methanol to act as a scavenger for the released 4-chlorotrityl cation, preventing re-attachment to the substrate.[1]
References
-
McClelland, R. A., et al. (1990).[1] "Flash-photolysis generation and reactivities of triarylmethyl and diarylmethyl cations in aqueous solutions." Journal of the American Chemical Society, 112(17), 6293-6299. Link[1]
-
Mayr, H., & Minegishi, S. (2005).[1] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Angewandte Chemie International Edition, 44(24), 3664-3682.[1] Link[1]
-
Gould, I. R., et al. (1993).[1][2] "Radiative and Nonradiative Electron Transfer in Contact Radical-Ion Pairs." Chemical Physics, 176(2-3), 439-456.[1][2] Link
-
PubChem. (2025).[1] "(4-Chlorophenyl)diphenylmethanol Compound Summary." National Library of Medicine.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Identification of Clotrimazole Impurity 16 in Pharmaceutical Formulations
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of Clotrimazole and its related substances. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) specifically tailored to the challenges of identifying and quantifying Clotrimazole Impurity 16 in various pharmaceutical formulations. Our approach is rooted in practical, field-proven experience to ensure scientific integrity and reliable experimental outcomes.
Introduction to Clotrimazole Impurity 16
Clotrimazole is a widely utilized broad-spectrum antifungal agent.[] During its synthesis and storage, various impurities can emerge, which must be carefully monitored to ensure the safety and efficacy of the final drug product.[2] Clotrimazole Impurity 16, chemically known as ((2-chlorophenyl)methanetriyl)tribenzene [3], is a non-pharmacopoeial impurity that may be present in Clotrimazole drug substances or products. Its molecular formula is C25H19Cl with a molecular weight of 354.88 g/mol .[3] Given its structural similarity to the active pharmaceutical ingredient (API), its detection and quantification require robust and specific analytical methods.
The control of such impurities is mandated by global regulatory bodies, with guidelines like those from the International Council for Harmonisation (ICH) setting thresholds for reporting, identification, and qualification of impurities in new drug substances and products.[4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the typical source of Clotrimazole Impurity 16?
A1: As a non-pharmacopoeial impurity, Clotrimazole Impurity 16 is likely a process-related impurity, potentially arising from specific synthetic routes or as a byproduct under certain reaction conditions. Its formation would be dependent on the starting materials and the specific chemical transformations employed in the manufacturing of Clotrimazole.
Q2: Are there established regulatory limits for Clotrimazole Impurity 16?
A2: For non-pharmacopoeial impurities like Impurity 16, specific limits are not predefined in pharmacopeias such as the USP or EP. However, its reporting, identification, and qualification would fall under the ICH Q3A/B guidelines.[4][8] The thresholds are based on the maximum daily dose of the drug. For instance, for a drug with a maximum daily dose of ≤ 2g/day, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.[8]
Q3: Is a reference standard for Clotrimazole Impurity 16 commercially available?
A3: Yes, reference standards for Clotrimazole Impurity 16 (CAS No. 115228-65-4) are available from specialized chemical suppliers.[3] It is crucial to use a well-characterized reference standard for accurate identification and quantification.
Q4: What is the most suitable analytical technique for the detection of Clotrimazole Impurity 16?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for the analysis of Clotrimazole and its related substances.[9][10] For unambiguous identification, especially at low levels, coupling HPLC with mass spectrometry (LC-MS/MS) is highly recommended.[11][12]
Troubleshooting Guide: HPLC Analysis of Clotrimazole Impurity 16
This section addresses common issues encountered during the chromatographic analysis of Clotrimazole Impurity 16.
Issue 1: Poor Resolution Between Clotrimazole and Impurity 16
-
Question: My chromatogram shows a broad or co-eluting peak for Clotrimazole and Impurity 16. How can I improve the separation?
-
Answer & Rationale:
-
Optimize Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Based on its structure, Impurity 16 is more non-polar than Clotrimazole due to the absence of the imidazole ring.
-
Decrease the organic solvent percentage (e.g., acetonitrile or methanol): This will increase the retention time of both compounds, potentially providing better separation. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
Change the organic modifier: If using methanol, switching to acetonitrile (or vice-versa) can alter selectivity due to different solvent-analyte interactions. Acetonitrile generally provides better resolution for aromatic compounds.
-
-
Adjust pH of the Aqueous Phase: While Impurity 16 is neutral, Clotrimazole has a basic imidazole ring. Adjusting the pH of the aqueous portion of the mobile phase (e.g., with a phosphate or acetate buffer) can change the ionization state and retention of Clotrimazole, thereby improving resolution. A pH around 6.0 is often a good starting point.[10]
-
Select a Different Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl phase can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the analysis time.
-
Issue 2: Impurity 16 Peak Tailing
-
Question: The peak for Impurity 16 is asymmetrical with a pronounced tailing factor. What could be the cause and solution?
-
Answer & Rationale:
-
Secondary Silanol Interactions: Peak tailing for non-polar compounds on silica-based columns can be due to interactions with residual acidic silanol groups on the stationary phase.
-
Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.
-
Add a competitive base to the mobile phase: A small amount of a basic additive like triethylamine (TEA) can mask the silanol groups and improve peak shape. However, be aware that TEA can affect column lifetime and is not ideal for LC-MS.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Dilute the sample: Prepare a more dilute sample and re-inject.
-
-
Column Contamination or Degradation: The column may be fouled with strongly retained sample components or the stationary phase may be degrading.
-
Wash the column: Follow the manufacturer's instructions for column washing, which may involve flushing with a series of strong solvents.
-
Use a guard column: A guard column can protect the analytical column from contamination.[13]
-
-
Issue 3: Low Sensitivity or Inconsistent Peak Area for Impurity 16
-
Question: I am struggling to detect Impurity 16 at low levels, or its peak area is not reproducible. What should I check?
-
Answer & Rationale:
-
Wavelength Selection: Ensure the UV detector is set to an appropriate wavelength. While a common wavelength for Clotrimazole is around 215-225 nm[9][14], it's advisable to determine the UV absorption maximum of Impurity 16 using a diode array detector (DAD) or by scanning a solution of the reference standard.
-
Sample Preparation and Solubility: Impurity 16 is highly non-polar and may have limited solubility in highly aqueous mobile phases.
-
Ensure complete dissolution: Use a diluent that is a strong organic solvent, such as methanol or acetonitrile, for sample preparation.[9]
-
Check for precipitation: If the sample is prepared in a strong organic solvent and then injected into a mobile phase with a high aqueous content, the impurity may precipitate in the injector or at the head of the column. Ensure the injection solvent is compatible with the mobile phase.[15]
-
-
System Suitability: Inconsistent peak areas can point to issues with the HPLC system.
-
Experimental Protocols
Protocol 1: Sample Preparation from Clotrimazole Cream (1%) for HPLC Analysis
This protocol is a robust starting point for extracting Clotrimazole and its impurities from a cream formulation.
-
Accurately weigh approximately 2.5 g of the Clotrimazole cream into a 50 mL centrifuge tube.[9]
-
Add 20 mL of methanol to the tube.
-
Place the tube in a water bath at 50°C for 5 minutes to facilitate the dispersion of the cream base.[9]
-
Transfer the tube to an ice bath for 15 minutes to precipitate the excipients.[9]
-
Centrifuge the tube at 5000 rpm for 5 minutes.[9]
-
Decant the supernatant into a 50 mL volumetric flask.
-
Repeat the extraction (steps 2-6) with an additional 20 mL of methanol, combining the supernatants in the same volumetric flask.
-
Allow the combined extract to return to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter, discarding the first few milliliters of the filtrate.[9] This solution is now ready for HPLC analysis.
Protocol 2: Recommended Starting HPLC Method for Clotrimazole and Impurity 16
This method provides a good starting point for achieving separation. Further optimization may be required based on the specific formulation and HPLC system.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with dilute phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Visualization of Workflows
Logical Troubleshooting Flow for HPLC Analysis
Sources
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Buy Clotrimazole Impurity 16 | CAS 115228-65-4 | QCS Standards [qcsrm.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH guidelines on impurities in new drug products.pptx [slideshare.net]
- 6. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. actascientific.com [actascientific.com]
- 10. Monitoring of Clotrimazole Degradation Pathway in Presence of its Co-formulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. scribd.com [scribd.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. realab.ua [realab.ua]
Improving yield of 4-Chlorotrityl alcohol in Grignard synthesis
Topic: Optimization & Troubleshooting of (4-Chlorophenyl)diphenylmethanol via Grignard Reagent Ticket ID: CHEM-SUP-4CTC-001 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
You are experiencing yield or purity issues with the synthesis of 4-Chlorotrityl alcohol (also known as (4-chlorophenyl)diphenylmethanol). This compound is a critical linker in solid-phase peptide synthesis (the precursor to 2-Chlorotrityl chloride resin).[1]
The synthesis typically involves the reaction of 4-chlorophenylmagnesium bromide with benzophenone (or conversely, phenylmagnesium bromide with 4-chlorobenzophenone).
The Critical Failure Point: Unlike standard alcohols, trityl alcohols are highly acid-sensitive .[1] The stable trityl cation forms readily in the presence of strong acids, leading to substitution byproducts (chlorides or ethers) rather than the desired alcohol.
Part 1: The Optimized Protocol
To establish a baseline, we must ensure your protocol adheres to the specific requirements of aryl-halide Grignard formation and acid-sensitive workup.
Reaction Scheme
-
Grignard Formation: 1-Bromo-4-chlorobenzene + Mg
4-Chlorophenylmagnesium bromide[1]-
Note: Magnesium inserts at the Bromine bond; the Chlorine remains intact.
-
-
Addition: Grignard + Benzophenone
Magnesium Alkoxide[1] -
Hydrolysis: Magnesium Alkoxide +
(aq) 4-Chlorotrityl alcohol[1]
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Prep | Flame-dry all glassware.[1] Flush with | Moisture kills Grignard reagents instantly, forming chlorobenzene (via protonation).[1] |
| 2. Activation | Use Mg turnings (1.2 eq). Grind in mortar/pestle immediately before use.[1] Add a crystal of | Removes the MgO passivation layer. Iodine acts as a radical initiator. |
| 3.[1] Initiation | Dissolve 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous THF. Add 10% of this solution to Mg. Heat to reflux.[1] | High concentration is required to start the chain reaction. Once the color fades (iodine consumed) and turbidity appears, the reaction has started. |
| 4. Formation | Add remaining halide dropwise to maintain gentle reflux.[1] | Exothermic control.[1][3] Prevents Wurtz coupling (homocoupling of two aryl rings).[1] |
| 5. Addition | Cool Grignard to 0°C. Add Benzophenone (1.0 eq) in THF dropwise. Warm to RT and reflux for 1 hr. | Low temp prevents side reactions during initial mixing.[1] Reflux ensures completion for sterically hindered trityl centers.[1] |
| 6. Quench | CRITICAL: Pour mixture into ice-cold saturated | Do NOT use HCl. Ammonium chloride buffers the pH (~9).[1] Strong acid converts product to 4-chlorotrityl chloride.[1] |
| 7. Isolation | Extract with EtOAc.[1][4] Wash organic layer with water, then brine.[1] Dry over | Removes inorganic salts.[1] |
Part 2: Troubleshooting Guide (Q&A)
Case 1: "The Reaction Never Started"
Q: I added the halide to the magnesium, but nothing happened. The iodine color stayed purple. A: The magnesium surface is likely passivated (oxidized).
-
Fix: Do not dump the batch. Add a few drops of 1,2-dibromoethane (entrainment method).[1] This reacts vigorously with Mg, exposing a fresh metal surface to initiate your aryl halide.
-
Prevention: Always crush/grind Mg turnings immediately before adding to the flask. Use THF rather than Diethyl Ether for aryl chlorides/bromides; THF coordinates better with Mg, stabilizing the Grignard.
Case 2: "My Yield is Low & I see Benzophenone left"
Q: TLC shows unreacted benzophenone even after refluxing. A: This indicates the Grignard reagent was consumed by moisture before it could react with the ketone.
-
The "Schlenk" Factor: Did you dry your solvent? THF is hygroscopic.[1] Even 50 ppm water can destroy significant equivalents of Grignard.[1]
-
Stoichiometry: Use 1.2 to 1.3 equivalents of the Grignard reagent relative to benzophenone. The trityl center is sterically crowded; excess reagent drives the equilibrium.
Case 3: "Product Turned into an Oil / Impurity during Workup"
Q: I obtained a solid, but after washing with dilute HCl, it turned into a sticky oil or showed a new spot on TLC. A: You likely destroyed your product with acid.
-
Mechanism: 4-Chlorotrityl alcohol forms a resonance-stabilized Trityl Cation in the presence of protons (
).[1]-
If
is present (from HCl), you form 4-Chlorotrityl chloride .[1] -
If Ethanol/Methanol is present, you form the Trityl Ether .
-
-
Fix: Re-saponify. If you made the chloride, reflux in aqueous NaOH/Acetone to convert it back to the alcohol.
-
Future Protocol: strictly use Saturated Ammonium Chloride (
) for quenching.[1] It provides enough protons to hydrolyze the Mg-alkoxide but is not acidic enough to generate the trityl cation.
Part 3: Visualization & Logic
Workflow Diagram: The Critical Path
This diagram outlines the synthesis flow with specific "Kill Zones" where yield is often lost.
Figure 1: Synthesis workflow highlighting critical control points where yield is commonly compromised.
Mechanism of Failure: The Acid Trap
Why you must avoid HCl during workup.
Figure 2: The acid-catalyzed dehydration pathway.[1] The trityl cation is highly stable, making the alcohol prone to substitution if acidic conditions are used.
Part 4: Data & Purification
Purification Strategy
If the crude product is colored (yellow/orange) or oily, purification is required.[4][5]
| Method | Solvent System | Notes |
| Recrystallization (Preferred) | Hexane / Acetone | Dissolve in min.[1][4] hot acetone; add hexane until cloudy. Cool slowly. |
| Recrystallization (Alt) | Hexane / Ethyl Acetate | Good for removing non-polar impurities like biphenyl.[1] |
| Avoid | Methanol / Ethanol | If any acid trace remains, these solvents will react to form methyl/ethyl ethers.[1] |
Characterization Data
Verify your product against these standard values:
| Property | Value |
| CAS Number | 6922-89-0 |
| Appearance | White to Off-white crystalline solid |
| Molecular Weight | 294.78 g/mol |
| Melting Point | ~88°C - 92°C (Varies slightly by crystal form) |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Grignard protocols and glassware preparation).
-
Bachmann, W. E.; Hetzner, H. P. "Triphenylcarbinol."[1] Organic Syntheses, Coll.[1][6] Vol. 3, p.839 (1955).[1] (Foundational protocol for trityl alcohol synthesis via Grignard).[1] [1]
-
BenchChem Technical Support. "Troubleshooting low yield in Grignard synthesis of tertiary alcohols." (Specific guidance on moisture sensitivity and workup). 7
-
Sigma-Aldrich. "(4-Chlorophenyl)diphenylmethanol Product Sheet." (Physical property verification). [1]
Sources
- 1. (4-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 228120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Degradation products of (4-Chlorophenyl)(diphenyl)methanol under acidic conditions
Prepared by the Gemini Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Chlorophenyl)(diphenyl)methanol, commonly known as 4-chlorotrityl alcohol. This compound is the core component of 2-chlorotrityl chloride resin, a widely used solid support in Fmoc-based solid-phase peptide synthesis (SPPS) for the protection of carboxylic acids. Its acid-labile nature is key to its function, but it also presents challenges. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding its degradation under acidic conditions.
Mechanism of Acid-Catalyzed Degradation
The primary function of the (4-Chlorophenyl)(diphenyl)methanol linkage is to protect a functional group, typically a carboxylic acid, which can be later released under mild acidic conditions. The degradation, or cleavage, is an acid-catalyzed process that proceeds through the formation of a highly stable carbocation.
The key steps are:
-
Protonation: An acid protonates the hydroxyl group of the methanol, forming a good leaving group (water).
-
Carbocation Formation: The C-O bond cleaves, releasing the protected molecule (e.g., a peptide) and forming the (4-chlorophenyl)diphenylmethyl cation, also known as the 4-chlorotrityl cation. This cation is exceptionally stable due to the resonance delocalization of the positive charge across the three aromatic rings.[1][2]
-
Cation Quenching: The highly reactive trityl cation must be "quenched" or "scavenged" by a nucleophilic species in the reaction mixture to prevent unwanted side reactions.[3][4]
Visualizing the Degradation Pathway
Caption: Acid-catalyzed degradation of (4-Chlorophenyl)(diphenyl)methanol linkage.
Troubleshooting Guide
This section addresses common issues encountered during the acidic cleavage of molecules from 2-chlorotrityl resins.
Question: My cleavage yield is low. What are the possible causes and solutions?
Answer:
Low cleavage yield is a frequent issue. Here are the primary causes and how to troubleshoot them:
-
Insufficient Acid Strength or Time: The 2-chlorotrityl linker is designed for cleavage under mild acidic conditions, but the reaction still requires sufficient acid concentration and time to go to completion.
-
Solution: While very mild conditions like 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) are often cited, you may need to increase the TFA concentration or extend the reaction time. It is recommended to perform a small-scale trial cleavage to optimize these conditions for your specific peptide.[3]
-
-
Premature Cleavage: If the peptide is sensitive, some cleavage may occur during the synthesis, especially with repeated exposure to even mildly acidic conditions.
-
Solution: For very long syntheses, consider using a more stable linker if possible. Also, ensure that all reagents used during synthesis are free from acidic impurities.
-
-
Re-attachment of the Cleaved Product: The liberated trityl cation can react with the cleaved product, re-attaching it to the resin.[5]
Question: I am observing unexpected peaks in my HPLC/MS analysis. What could they be?
Answer:
Unexpected peaks are often the result of side reactions involving the highly reactive trityl cation.
-
Cause: Alkylation of Sensitive Residues: Amino acids with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), are particularly susceptible to alkylation by the trityl cation if it is not properly scavenged.[5]
-
Troubleshooting:
-
Confirm the Identity: Use mass spectrometry to identify the mass of the side product. An addition corresponding to the mass of the trityl group is a strong indicator of this side reaction.
-
Optimize Scavengers: The choice of scavenger is critical. A standard "cleavage cocktail" often contains a combination of scavengers to protect different residues.[3][6]
-
-
-
Cause: Oxidation: Some residues, particularly Methionine, can be oxidized during cleavage.[7][8]
Question: My final product is discolored. What is the cause and how can I prevent it?
Answer:
Discoloration often arises from side reactions involving the resin linker or certain scavengers.
-
Cause: In some cases, particularly with Rink Amide resins which have a more acid-sensitive linker handle, colored by-products can form if the cleavage is sluggish.[5] While 2-chlorotrityl resins are generally less prone to this, prolonged exposure to strong acids can lead to degradation products.
-
Solution: Using silane-based scavengers like TIS can help ensure a cleaner and faster cleavage, minimizing the formation of these by-products.[5] Additionally, ensure the cleavage time is not excessively long.
-
Frequently Asked Questions (FAQs)
Q1: What are the best acidic conditions for cleaving from a 2-chlorotrityl resin?
A1: The conditions are highly dependent on the stability of your compound. For highly acid-sensitive molecules, you can use very mild conditions such as:
-
Acetic acid/Trifluoroethanol/DCM[10]
-
1% TFA in DCM For most standard peptides, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS is a robust starting point.[3][5]
Q2: Why is a "scavenger" necessary in the cleavage cocktail?
A2: During cleavage, acid-labile protecting groups and the resin linker release highly reactive electrophilic species, primarily carbocations like the trityl cation.[3][11] These cations can react with nucleophilic sites on your desired molecule, leading to undesired modifications.[5] Scavengers are nucleophilic reagents added to the cleavage mixture to trap these reactive species before they can cause side reactions.[4][5]
Q3: Can I reuse the 2-chlorotrityl resin after cleavage?
A3: It is generally not recommended to reuse the resin in a research or development setting. The cleavage process can leave reactive sites on the resin, and any remaining peptide fragments could contaminate subsequent syntheses. For large-scale manufacturing, regeneration protocols may be developed, but they require rigorous validation.
Q4: How do I monitor the progress of the cleavage reaction?
A4: The most effective way to monitor the cleavage is to take a small aliquot of the resin at different time points, cleave the compound, and analyze the supernatant by HPLC. This allows you to determine the optimal cleavage time for your specific product.[12]
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage from 2-Chlorotrityl Resin
This protocol is designed to test the cleavage efficiency and identify potential side products before committing to a large-scale reaction.
Materials:
-
Peptide-loaded 2-chlorotrityl resin (~20-50 mg)
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS)[9]
-
Cold methyl t-butyl ether
-
Centrifuge tubes
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Add Cleavage Cocktail: Add the cleavage cocktail to the resin (approximately 1 mL for 50 mg of resin).
-
Incubation: Allow the mixture to stand at room temperature with occasional swirling for 1-2 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add to a centrifuge tube containing 10 times the volume of cold methyl t-butyl ether. A precipitate of your crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Drying: Wash the peptide pellet with cold ether once more, then dry the pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and MS to determine purity and identify any side products.
Data Presentation: Common Cleavage Cocktails
The choice of cleavage cocktail is critical for obtaining a high-purity product. The table below summarizes common cocktails and the function of their components.
| Reagent Cocktail | Composition | Scavenger(s) | Primary Function & Use Case | Reference |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | TIS, Water | General purpose, highly effective for scavenging trityl cations. | [3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | "Universal" cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp. | [5][11] |
| Reagent B | 88% TFA, 5% Phenol, 2% TIS, 5% H₂O | Phenol, TIS | An "odorless" alternative to cocktails containing thiols like EDT. | [9] |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during cleavage.
References
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018, January 4). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). Retrieved February 21, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 21, 2026, from [Link]
-
Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. (n.d.). Glen Research. Retrieved February 21, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved February 21, 2026, from [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. (2022, June 13). ACG Publications. Retrieved February 21, 2026, from [Link]
-
Technical Support Information Bulletin 1027. (n.d.). Aapptec Peptides. Retrieved February 21, 2026, from [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024, September 14). Total Synthesis. Retrieved February 21, 2026, from [Link]
-
PTC-Acid Deprotection of Trityl Group. (n.d.). Retrieved February 21, 2026, from [Link]
-
solid phase peptide. (n.d.). Moodle@Units. Retrieved February 21, 2026, from [Link]
-
Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma. Retrieved February 21, 2026, from [Link]
-
Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]
-
Cleavage from Resin. (n.d.). Retrieved February 21, 2026, from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cem.de [cem.de]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (4-Chlorophenyl)(diphenyl)methanol
Welcome to the technical support center for post-reaction purification. This guide provides troubleshooting and procedural advice for researchers encountering challenges in isolating (4-Chlorophenyl)(diphenyl)methanol from unreacted benzophenone, a common scenario following Grignard synthesis. The methodologies detailed herein are designed to ensure high purity of the final product, a critical step for any research or development professional.
Frequently Asked Questions (FAQs)
Q1: My post-Grignard reaction mixture contains both the product, (4-Chlorophenyl)(diphenyl)methanol, and a significant amount of unreacted benzophenone. What are the key physical differences I can exploit for separation?
A1: Understanding the fundamental physicochemical differences between your target molecule and the starting material is the first step in designing an effective purification strategy. The primary distinction lies in their polarity, which directly influences their solubility and interaction with chromatographic media.
The hydroxyl group (-OH) in your product, (4-Chlorophenyl)(diphenyl)methanol, makes it a moderately polar alcohol. In contrast, the carbonyl group (C=O) of benzophenone renders it less polar than the alcohol. This polarity difference is the cornerstone of a successful separation. Additionally, their distinct crystalline structures and melting points can be leveraged during recrystallization.
A summary of their key properties is presented below:
| Property | Benzophenone (Unreacted Starting Material) | (4-Chlorophenyl)(diphenyl)methanol (Product) | Rationale for Separation |
| IUPAC Name | Diphenylmethanone[1] | (4-chlorophenyl)diphenylmethanol[2] | - |
| Molecular Weight | 182.22 g/mol [1] | 294.78 g/mol | - |
| Physical Form | White crystalline solid[1] | Solid[3] | Both are solids, making liquid-liquid extraction difficult but enabling recrystallization. |
| Melting Point | 48.5 °C[1][4] | Not explicitly found, but expected to be significantly higher than benzophenone. | The difference in melting points is crucial for assessing the purity of recrystallized fractions. |
| Boiling Point | 305.4 °C[1][4] | Not available (likely decomposes) | High boiling point makes distillation impractical for separation. |
| Key Functional Group | Ketone (Carbonyl) | Tertiary Alcohol (Hydroxyl) | The hydroxyl group significantly increases polarity compared to the ketone. |
| Solubility | Soluble in organic solvents (ethanol, ether, acetone, benzene); Insoluble in water.[5][6] | Expected to be soluble in similar organic solvents but with different solubility profiles due to polarity. | Differences in solubility in specific solvents at various temperatures are exploited in recrystallization. |
This data clearly indicates that chromatographic and recrystallization methods, which exploit differences in polarity and solubility, will be the most effective purification strategies.
Q2: What is the most reliable and widely applicable method for separating benzophenone from my product on a multi-gram scale?
A2: For a robust and scalable separation, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
The principle is straightforward:
-
The more polar compound, (4-Chlorophenyl)(diphenyl)methanol, will have a stronger affinity for the polar silica gel and will therefore travel down the column more slowly.
-
The less polar compound, benzophenone, will interact less with the silica gel and will be carried down the column more quickly by the eluent.
This results in the elution of benzophenone first, followed by your pure product.
Caption: Workflow for purifying (4-Chlorophenyl)(diphenyl)methanol via flash column chromatography.
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate. Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. You are looking for a system where the benzophenone spot has a retention factor (Rf) of ~0.4-0.5 and your product has an Rf of ~0.2, with clear separation between them. A 10-20% EtOAc in hexanes mixture is often a suitable starting point.[7]
-
Column Packing: Prepare a glass column with a stopcock. Fill it with a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Allow the silica to settle into a uniform, compact bed, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully add this concentrated solution to the top of the column.
-
-
Elution: Begin eluting the column with the low-polarity solvent system determined by your TLC analysis.[7]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. As the benzophenone is less polar, it will elute from the column first.
-
Gradient Elution: Once the benzophenone has been completely eluted (as monitored by TLC), you can gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to speed up the elution of your more polar product.
-
Analysis and Pooling: Spot every few fractions on a TLC plate to identify which ones contain your pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified (4-Chlorophenyl)(diphenyl)methanol.
Q3: I prefer to avoid chromatography. Is recrystallization a viable method for removing benzophenone?
A3: Yes, recrystallization can be an effective, and often simpler, alternative to chromatography, provided a suitable solvent is identified. The goal is to find a solvent or solvent system in which the solubility of your product and benzophenone are significantly different, especially with changes in temperature.
Given that your product is more polar than benzophenone, a common strategy is to use a solvent system consisting of a polar and a non-polar solvent. A good starting point would be a mixture of an alcohol (like isopropanol or ethanol) and a hydrocarbon (like hexanes or petroleum ether).[8][9]
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal volume of a hot solvent (e.g., isopropanol). The ideal solvent will dissolve the crude mixture when hot but will cause the desired product to crystallize upon cooling, while keeping the impurity (benzophenone) dissolved.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[8]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved benzophenone.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
-
Purity Check: Assess the purity of your crystals by taking a melting point. Pure compounds have sharp melting points, whereas impure compounds melt over a broad range.
A specific technique reported for separating triphenylmethanol (a similar tertiary alcohol) from nonpolar byproducts involves washing the crude solid with petroleum ether.[10][11] Since benzophenone is soluble in nonpolar solvents like hexanes and petroleum ether[12], this "trituration" or washing step can be highly effective at removing it while leaving the more polar, less soluble alcohol product behind.
References
- Wikipedia. Benzophenone.
- ChemicalBook. 119-61-9 CAS MSDS (Benzophenone) Melting Point Boiling Point Density CAS Chemical Properties.
- PubChem. Benzophenone.
- Chegg. Question: Which solvent would be the best for recrystallization for benzophenone?
- NOAA. BENZOPHENONE | CAMEO Chemicals.
- PubChem. (4-Chlorophenyl)diphenylmethanol.
- CymitQuimica. CAS 6922-89-0: (4-chlorophenyl)(diphenyl)methanol.
- Sigma-Aldrich. (4-Chlorophenyl)diphenylmethanol | 6922-89-0.
- Benchchem. Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.
- Benchchem. Technical Support Center: Synthesis of Benzophenone Hydrazone.
- Odinity.
- Cheméo. Chemical Properties of Benzenemethanol, 4-chloro-«alpha»-phenyl- (CAS 119-56-2).
- Scribd.
- SynThink Research Chemicals. (4-Chlorophenyl)diphenylmethanol | 6922-89-0.
- Homework.Study.com. How would you separate a mixture of benzhydrol, benzophenone, and biphenyl using column...
- National Center for Biotechnology Information.
- EduBirdie. Lab 1 Solubility Report | Eastern Kentucky University.
- Solubility of Things. Benzophenone.
- PrepChem.com.
- YouTube. Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- Google Patents.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Grignard Reaction: Synthesis of Triphenylmethanol.
- Longchang Chemical. Why is benzophenone insoluble in water? Is benzophenone polar or nonpolar?
- Benchchem. Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols.
Sources
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. (4-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 228120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6922-89-0: (4-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 4. 119-61-9 CAS MSDS (Benzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. longchangchemical.com [longchangchemical.com]
- 7. homework.study.com [homework.study.com]
- 8. odinity.com [odinity.com]
- 9. prepchem.com [prepchem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
Validation & Comparative
Comprehensive FTIR Profiling of (4-Chlorophenyl)(diphenyl)methanol: A Comparative Diagnostic Guide
This guide outlines the FTIR characterization profile for (4-Chlorophenyl)(diphenyl)methanol , a tertiary alcohol synthesized via Grignard reaction (typically 4-chlorobenzophenone + phenylmagnesium bromide or benzophenone + 4-chlorophenylmagnesium bromide).
This document is structured to serve as a comparative diagnostic tool , enabling researchers to distinguish the target compound from its metabolic precursors (ketones) and structural analogs (non-halogenated trityl alcohols).
Executive Summary
Product: (4-Chlorophenyl)(diphenyl)methanol (CAS: 119-56-2)
Application: Chiral building block, antihistamine intermediate (e.g., Cetirizine derivatives).
Diagnostic Goal: Validation of Grignard addition success (Carbonyl
Experimental Protocol: Sample Preparation & Acquisition
Authoritative Note: Proper sample preparation is critical for resolving the fingerprint region (600–1500 cm⁻¹) where the C-Cl and aromatic substitution patterns reside.
Method A: Attenuated Total Reflectance (ATR) (Recommended)
-
Workflow: Solid-state analysis.
-
Step 1: Place ~5 mg of crystalline solid on the Diamond/ZnSe crystal.
-
Step 2: Apply high pressure using the anvil to ensure intimate contact (critical for minimizing air gaps that cause baseline noise).
-
Step 3: Acquire 16–32 scans at 4 cm⁻¹ resolution.
-
Advantage: Rapid, non-destructive, no KBr moisture interference.
Method B: KBr Pellet (Alternative for weak signals)
-
Workflow: Grind 1–2 mg sample with 100 mg dry KBr. Press into a translucent pellet.
-
Caveat: KBr is hygroscopic; a broad water band at ~3400 cm⁻¹ may obscure the O-H stretch of the product. Vacuum drying the KBr is mandatory.
Spectral Landscape: The "Performance" Profile
The FTIR spectrum of (4-Chlorophenyl)(diphenyl)methanol is defined by the loss of carbonyl character and the emergence of hydroxyl and C-Cl functionalities .
Table 1: Diagnostic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| Hydroxyl (O-H) | 3200–3550 | Broad/Med | O-H Stretch | Primary Indicator. Confirms successful nucleophilic addition to the ketone. Broadness indicates H-bonding. |
| Aromatic C-H | 3030–3080 | Weak | C-H Stretch (sp²) | Differentiates from aliphatic contaminants (which appear <3000 cm⁻¹). |
| Aromatic Ring | 1580–1600 | Medium | C=C Ring Stretch | Characteristic "breathing" modes of the three phenyl rings. |
| Tertiary Alcohol | 1150–1170 | Strong | C-O Stretch | Confirms the tertiary nature of the alcohol center. |
| Aryl Chloride | 1085–1100 | Strong | C-Cl Stretch | Specificity Marker. Distinguishes this compound from unsubstituted Triphenylmethanol. |
| Monosubstituted | 690–710 & 730–770 | Strong | C-H OOP Bend | Indicates the two unsubstituted phenyl rings. |
| Para-substituted | 810–840 | Strong | C-H OOP Bend | Fingerprint Marker. Specific to the 4-chlorophenyl ring (2 adjacent H atoms). |
Note on C-Cl Stretch: The Aryl-Cl stretch often couples with ring vibrations, appearing as a strong band in the 1000–1100 cm⁻¹ region. It is a key differentiator from non-halogenated analogs.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product against its Precursor (to determine reaction completion) and its Structural Analog (to determine chemical identity).
Comparison A: Target vs. Precursor (4-Chlorobenzophenone)
Goal: Did the reaction work?
| Feature | (4-Chlorophenyl)(diphenyl)methanol (Product) | 4-Chlorobenzophenone (Precursor) | Analytical Logic |
| Region 1 (3200-3600) | Broad Band Present (O-H) | Absent | Appearance of O-H confirms nucleophilic attack. |
| Region 2 (1650-1670) | Absent | Strong, Sharp Band (C=O) | Disappearance of the ketone C=O stretch is the primary metric for reaction completion. |
| Region 3 (Fingerprint) | C-O stretch (~1160 cm⁻¹) | No C-O stretch | Confirmation of alcohol formation. |
Comparison B: Target vs. Analog (Triphenylmethanol)
Goal: Is the Chlorine atom present?
| Feature | (4-Chlorophenyl)(diphenyl)methanol | Triphenylmethanol (Analog) | Analytical Logic |
| C-Cl Stretch | Present (~1090 cm⁻¹) | Absent | The analog lacks the C-Cl bond, resulting in a cleaner region around 1090 cm⁻¹. |
| OOP Bending | Mixed Pattern: 690/750 (Mono) + 820 (Para) | Mono Pattern Only: 690 & 750 cm⁻¹ | The presence of the ~820 cm⁻¹ band confirms the para-substituted ring. Triphenylmethanol only shows monosubstituted bands. |
Visualizations
Figure 1: Characterization Logic Tree
Caption: Decision logic for validating (4-Chlorophenyl)(diphenyl)methanol identity via FTIR.
Figure 2: Experimental Workflow
Caption: Step-by-step protocol for synthesis monitoring and final characterization.
References
-
NIST Mass Spectrometry Data Center. (2023). Methanone, (4-chlorophenyl)phenyl- (4-Chlorobenzophenone) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][2]
-
UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Product Specification: (4-Chlorophenyl)diphenylmethanol.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
Technical Comparison Guide: UV-Vis Absorption Maxima of (4-Chlorophenyl)(diphenyl)methanol
Executive Summary
Compound: (4-Chlorophenyl)(diphenyl)methanol
CAS: 6922-89-0
Synonyms: 4-Chlorotrityl alcohol, 4-Chloro-
This guide provides a technical analysis of the UV-Vis spectral properties of (4-Chlorophenyl)(diphenyl)methanol. It focuses on the critical phenomenon of halochromism —the dramatic shift in absorption maximum (
Spectral Characteristics & Comparative Analysis
The UV-Vis profile of (4-Chlorophenyl)(diphenyl)methanol is state-dependent. It exists as a colorless carbinol in neutral organic solvents and as a deeply colored carbocation in acidic media.
Neutral State vs. Ionized State
In neutral solvents (e.g., Methanol, Ethanol, DCM), the molecule exhibits absorption only in the ultraviolet region due to
Quantitative Comparison Table
The following table contrasts (4-Chlorophenyl)(diphenyl)methanol with its parent compound (Triphenylmethanol) and a more electron-rich derivative (4-Methoxytrityl alcohol) to illustrate substituent effects.
| Compound | Substituent Effect (Para) | Neutral | Cation | Visual Color (Cation) |
| Triphenylmethanol | None (H) | ~259 nm | 410 nm, 430 nm | Yellow |
| (4-Chlorophenyl)(diphenyl)methanol | Weakly Deactivating (Induction) / Weakly Donating (Resonance) | ~260 nm | 440 - 445 nm | Orange-Red |
| (4-Methoxyphenyl)(diphenyl)methanol | Strongly Donating (Resonance) | ~260 nm | 470 - 480 nm | Red-Violet |
*Note: Exact values for cations depend on solvent acidity and specific acid used (e.g., 1% TFA in DCM vs. conc. H
Mechanism of Shift (Electronic Theory)
The chlorine atom at the para position exerts two opposing effects:
-
Inductive Withdrawal (-I): Destabilizes the carbocation, theoretically shifting absorption to higher energy (blue shift).
-
Resonance Donation (+R): The lone pairs on Chlorine can donate into the
-system, extending the conjugation length.
In the excited state of the trityl cation, the Resonance Effect (+R) dominates the optical properties, resulting in a net bathochromic shift (red shift) compared to the unsubstituted triphenylmethyl cation. This explains why the 4-chloro derivative absorbs at a slightly longer wavelength (~440 nm) than the parent trityl cation (~430 nm).
Experimental Protocol: UV-Vis Characterization
Objective: To determine the
Reagents & Equipment[1]
-
Analyte: (4-Chlorophenyl)(diphenyl)methanol (High Purity >98%).
-
Solvent A (Neutral): Methanol (HPLC Grade).
-
Solvent B (Acidic): 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or conc. Sulfuric Acid (for halochromism demonstration).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–800 nm).
-
Cuvettes: Quartz (1 cm path length).
Step-by-Step Methodology
-
Blank Preparation:
-
Fill one cuvette with Solvent A (Reference 1).
-
Fill a second cuvette with Solvent B (Reference 2).
-
Perform baseline correction for both solvents.
-
-
Stock Solution Preparation:
-
Dissolve 10 mg of (4-Chlorophenyl)(diphenyl)methanol in 10 mL of Methanol.
-
Concentration
1 mg/mL (3.4 mM).
-
-
Neutral Scan:
-
Dilute 100
L of Stock into 3 mL of Methanol. -
Scan from 200 to 400 nm.
-
Expectation: Peaks around 250-260 nm. No absorption >300 nm.
-
-
Cation Generation (Acidic Scan):
-
Dilute 100
L of Stock into 3 mL of Solvent B (Acidic DCM). -
Wait 60 seconds for ionization equilibrium.
-
Scan from 300 to 600 nm.
-
Expectation: Strong peak appearing at 440 ± 5 nm .
-
Workflow Visualization
Figure 1: Experimental workflow for differential UV-Vis analysis of (4-Chlorophenyl)(diphenyl)methanol.
Mechanistic Pathway: Ionization & Halochromism
The utility of this compound in drug development (specifically in peptide synthesis) relies on the stability of the carbocation generated during acid deprotection.
Figure 2: Acid-catalyzed ionization pathway generating the chromophoric carbocation.
References
-
Lavrushin, V. F., & Verkhovod, N. N. (1957).[1] Halochromism of phenyl- and cyclohexylcarbinols. Doklady Akademii Nauk SSSR. (Fundamental study on trityl alcohol halochromism).
-
NIST Chemistry WebBook. Triphenylmethanol UV/Visible Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
- Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research.
- Gomberg, M. (1900). An Instance of Trivalent Carbon: Triphenylmethyl. Journal of the American Chemical Society.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Chlorophenyl)(diphenyl)methanol
This guide provides essential, field-tested safety and handling protocols for (4-Chlorophenyl)(diphenyl)methanol (CAS No: 6922-89-0). As a research chemical, its toxicological properties may not be fully elucidated, demanding a cautious and proactive approach to safety. This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers with a deep, actionable understanding of safe laboratory practices.
Hazard Assessment: Understanding the Risks
(4-Chlorophenyl)(diphenyl)methanol is a solid compound that presents several key hazards primarily associated with direct contact and inhalation of its dust.[1] Understanding these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
The assigned GHS pictogram is the GHS07 "Exclamation Mark," and the signal word is "Warning". The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, all safety protocols are designed to create effective barriers against these entry points.
Core Protective Measures: A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and personal protective equipment. This multi-layered approach provides redundant safeguards against accidental exposure.
Primary Engineering Control: The Chemical Fume Hood
All handling of solid (4-Chlorophenyl)(diphenyl)methanol and its solutions must be conducted within a certified chemical fume hood. [2][5]
-
Causality: A fume hood is the most critical piece of safety equipment because it addresses the most significant risk: the inhalation of fine, airborne dust particles or aerosols.[1][6] It provides constant airflow to capture and exhaust contaminants away from the operator's breathing zone, offering a level of protection that no respirator alone can match for routine work.
Personal Protective Equipment (PPE) Arsenal
The following PPE is mandatory for all personnel handling the compound.
-
Eye and Face Protection:
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards at all times.[1][6]
-
Enhanced Protection: For operations with a heightened risk of splashing (e.g., transferring solutions, cleaning up spills), a full-face shield must be worn in addition to safety goggles.[5]
-
-
Skin and Body Protection:
-
Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[5] This protects against incidental contact and contamination of personal clothing.
-
Gloves: Nitrile gloves are recommended for their chemical resistance.[5][7] Always inspect gloves for tears or degradation before use. For tasks involving prolonged contact or immersion, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste, and hands should be washed thoroughly with soap and water after removal.[2][6]
-
-
Respiratory Protection:
-
Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.[4][5]
-
Non-Standard Conditions: In the event of a significant spill, a fume hood failure, or if work must be performed outside of a hood, a NIOSH-approved respirator with a particulate filter (Type N95 or higher) or an organic vapor cartridge is necessary.[1][5][8]
-
PPE Summary by Task
For rapid reference, the following table outlines the required PPE for common laboratory tasks involving (4-Chlorophenyl)(diphenyl)methanol.
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Well-ventilated area | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required within hood |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required within hood |
| Minor Spill Cleanup | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat | Required if outside hood |
| Major Spill Response | N/A (Evacuate) | Full-face Respirator | Heavy-duty Nitrile Gloves | Chemical-resistant Suit | NIOSH-approved Respirator |
Operational Blueprint: Protocol for Weighing and Solution Preparation
This protocol provides a step-by-step guide for safely weighing the solid compound and preparing a stock solution. This self-validating workflow ensures safety checks are integrated at every stage.
-
Preparation: a. Verify that the chemical fume hood has a current certification and is functioning correctly. b. Ensure an eyewash station and safety shower are accessible.[1] c. Assemble all necessary materials: glassware, spatula, solvent, and a labeled waste container.[5]
-
Donning PPE: a. Put on a lab coat, ensuring it is fully buttoned. b. Don safety goggles. c. Wash and dry hands, then don nitrile gloves.
-
Chemical Handling (Inside Fume Hood): a. Place a tared weigh boat on an analytical balance inside the fume hood. b. Carefully transfer the desired amount of (4-Chlorophenyl)(diphenyl)methanol from the stock container to the weigh boat, minimizing dust generation.[1] c. Securely close the stock container. d. Transfer the weighed solid into the designated flask for dissolution. e. Add the solvent slowly to avoid splashing.
-
Cleanup and Doffing PPE: a. Decontaminate the spatula and any affected surfaces within the fume hood. b. Place the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.[5] c. Remove gloves and dispose of them in the hazardous waste container. d. Wash hands thoroughly with soap and water. e. Remove lab coat and goggles.
Contingency and Disposal Plan
Preparedness for accidents and a clear disposal pathway are critical components of laboratory safety.
Spill Response
-
Minor Spill (<1 g):
-
Alert personnel in the immediate vicinity.[5]
-
Wearing appropriate PPE (double gloves, goggles, face shield, lab coat), contain the spill with an inert absorbent material like vermiculite or sand.[5]
-
Carefully scoop the material into a labeled, sealable hazardous waste container.[1]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[5]
-
-
Major Spill (>1 g):
Waste Disposal
-
Chemical Waste: All unused or waste (4-Chlorophenyl)(diphenyl)methanol, including solutions, must be collected in a designated hazardous waste container. The container must be properly labeled and compatible with the chemical.[3][5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and contaminated labware, must be disposed of as solid hazardous waste.[5]
-
Compliance: Adhere strictly to your institution's and local regulations for chemical waste disposal. Do not pour this chemical or its solutions down the drain. [5]
Visual Workflow: Safe Handling of (4-Chlorophenyl)(diphenyl)methanol
The following diagram outlines the decision-making process and logical flow for safely managing this chemical from receipt to disposal.
Caption: Workflow for Safe Handling of (4-Chlorophenyl)(diphenyl)methanol.
References
-
Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chlorobenzhydrol, 98%. Retrieved from [Link]
-
Dräger. (n.d.). Gas Detectors & PPE for 4-klorofenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)diphenylmethanol. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 4-Chlorobenzhydrol 98 119-56-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
